4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with fluorinated reagents under specific conditions. One common method includes the use of trifluoromethylating agents in the presence of a base to introduce the trifluoromethyl group at the desired position . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols
Common reagents used in these reactions include trifluoromethanesulfonic acid, lithium aluminum hydride, and various bases like sodium hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles .
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound’s fluorinated groups enhance its ability to penetrate cell membranes and interact with intracellular targets . Pathways involved include inhibition of DNA synthesis and interference with protein-protein interactions .
Comparison with Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole can be compared with other similar compounds such as:
2-Phenylbenzo[d]thiazole: Lacks the fluorinated groups, resulting in different biological activities and chemical properties.
6-Fluoro-2-phenylbenzo[d]thiazole: Contains a fluorine atom at a different position, leading to variations in reactivity and applications.
2-(Trifluoromethyl)benzo[d]thiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H3F4NS |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-fluoro-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F4NS/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H |
InChI Key |
RHEQBDUGWUIJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)F |
Origin of Product |
United States |
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